molecular formula C12H14BrN3OS B1404616 N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide CAS No. 1351645-69-6

N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

Cat. No. B1404616
M. Wt: 328.23 g/mol
InChI Key: KCRYMOUWVLMMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have a high affinity for the alpha4beta2 subtype of nicotinic acetylcholine receptors.

Scientific Research Applications

Chemical Synthesis and Biological Activities

N-(6-Arylbenzo[d]thiazol-2-yl)acetamides, synthesized through C-C coupling methodology, have shown significant biological activities such as antioxidant, antibacterial, and particularly notable urease inhibition. Molecular docking studies indicate that these compounds bind to the non-metallic active site of the urease enzyme, suggesting their potential use in addressing urease-associated conditions (Gull et al., 2016).

Antimicrobial Potential

Synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide have demonstrated good to moderate activity against various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus. Molecular docking suggests significant potential in antimicrobial applications (Anuse et al., 2019).

Cytotoxic Activity in Cancer Research

Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, based on virtual screening optimization, have been tested for cytotoxicity against human cancer cell lines. Notably, specific compounds showed potent inhibition against MDA-MB-231 cell lines, suggesting potential application in cancer treatment (Ding et al., 2012).

Anticonvulsant Properties

N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives have shown promising anticonvulsant activity. Their pharmacokinetic profiles and adherence to Lipinski's “rule of five” make them potential leads for future anticonvulsant drug development (Ali & Siddiqui, 2015).

Anti-HIV Activity

N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have shown moderate to potent anti-HIV activity, with specific compounds identified as promising based on their EC(50) values. These findings suggest potential application in anti-HIV treatments (Bhavsar et al., 2011).

properties

IUPAC Name

N-(2-imino-3-prop-2-enyl-1,3-benzothiazol-6-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS.BrH/c1-3-6-15-10-5-4-9(14-8(2)16)7-11(10)17-12(15)13;/h3-5,7,13H,1,6H2,2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRYMOUWVLMMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Reactant of Route 6
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.